molecular formula C20H25ClN4O2 B2778047 N-(2-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226439-84-4

N-(2-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2778047
CAS No.: 1226439-84-4
M. Wt: 388.9
InChI Key: KLKSCWFXSWTQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine-based acetamide derivative featuring a 2-chlorobenzyl group and a 3-methylpiperidin-1-yl substituent. Its molecular formula is C₉₁H₂₄ClN₄O₂ (molecular weight: 415.9 g/mol). The structural components include:

  • Pyrimidin-4-yloxy core: A 6-methylpyrimidine ring with a 3-methylpiperidin-1-yl group at position 2.
  • Acetamide linker: Connects the pyrimidine core to the 2-chlorobenzyl group.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-14-6-5-9-25(12-14)20-23-15(2)10-19(24-20)27-13-18(26)22-11-16-7-3-4-8-17(16)21/h3-4,7-8,10,14H,5-6,9,11-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKSCWFXSWTQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1226439-84-4, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores various aspects of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H25_{25}ClN4_{4}O2_{2}, and it has a molecular weight of 388.9 g/mol. The compound features a chlorobenzyl moiety linked to a pyrimidine derivative, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20_{20}H25_{25}ClN4_{4}O2_{2}
Molecular Weight388.9 g/mol
CAS Number1226439-84-4

Antitumor Activity

Research on related pyrimidine derivatives has indicated significant antitumor activity. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Study : A study involving pyrimidine derivatives demonstrated their efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the activation of caspases leading to programmed cell death .

Antimicrobial Activity

Compounds structurally related to this compound have exhibited broad-spectrum antimicrobial properties.

Research Findings :
A recent investigation into similar compounds found that they displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low µg/mL range .

Research Findings Summary

Study FocusFindings
Antitumor ActivityInduction of apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the aromatic ring and pyrimidine core, influencing molecular weight, solubility, and bioactivity.

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Notes
Target Compound C₂₁H₂₄ClN₄O₂ 415.9 R₁ = 2-chlorobenzyl; R₂ = 3-methylpiperidin-1-yl Solid* N/A
N-(5-chloro-2-methylphenyl) analog (L868-0252) C₂₀H₂₅ClN₄O₂ 388.9 R₁ = 5-chloro-2-methylphenyl; R₂ = 3-methylpiperidin-1-yl Solid* Available: 23 mg
N-(4-bromophenyl) analog (L868-0943) C₁₉H₂₃BrN₄O₂ 428.8 R₁ = 4-bromophenyl; R₂ = 3-methylpiperidin-1-yl Solid* Available in screening formats
2-(allyl(2-isopropyl-6-methylpyrimidin-4-yl)amino)-N-(4-chlorobenzyl)acetamide (III-9) C₂₀H₂₅ClN₄O 372.17 R₁ = 4-chlorobenzyl; R₂ = 2-isopropyl; Allyl group on pyrimidine Oil 44% synthesis yield
Key Observations:

Substituent Effects on Molecular Weight :

  • Replacement of chlorine with bromine (L868-0943 vs. target) increases molecular weight by ~13 g/mol due to bromine’s higher atomic mass .
  • The 5-chloro-2-methylphenyl group in L868-0252 reduces molecular weight compared to the target’s 2-chlorobenzyl group, likely due to fewer carbon atoms .

Impact of Heterocyclic Substituents :

  • The 3-methylpiperidin-1-yl group in the target and analogs may enhance solubility compared to bulkier groups like 2-isopropyl (as in III-9) .
  • III-9’s oily state contrasts with the solid analogs, suggesting reduced crystallinity due to the allyl and isopropyl groups .

Synthesis and Availability :

  • III-9 was synthesized in 44% yield, indicating moderate efficiency, while L868-0943 is available in pre-formatted screening kits, implying industrial-scale production .

Functional Group Analysis and Bioactivity Implications

  • Aromatic Ring Modifications: The 2-chlorobenzyl group (target) may enhance lipophilicity compared to 4-bromophenyl (L868-0943), influencing membrane permeability .
  • Pyrimidine Core Variations :

    • The 3-methylpiperidin-1-yl group likely improves metabolic stability over simpler amines (e.g., piperazine in compounds) due to steric shielding of the nitrogen .
    • The absence of a trifluoromethyl group (cf. ’s 8b) may reduce electronegativity and alter receptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.